4-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
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Overview
Description
The compound "4-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride" is a derivative of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which is known for its high affinity and selectivity as a dopamine D(4) receptor ligand. This class of compounds has been the subject of various studies due to their potential therapeutic applications, particularly in the treatment of psychiatric disorders .
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide have been synthesized by modifying the amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring . Additionally, the synthesis of similar piperazine derivatives has been reported, where the hydrochlorides of certain piperazine compounds were prepared for testing against schistosomiasis . These methods could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, different polymorphs of a related benzamide compound were characterized by X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy . These techniques could be applied to analyze the molecular structure of "this compound" to determine its polymorphic forms and stability.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from studies on similar benzamide and piperazine derivatives. The modifications on the amide bond and the alkyl chain have been shown to affect the binding affinity to dopamine D(4) receptors . Furthermore, the introduction of arylsulfonyl groups in piperazine derivatives has been explored for their role as potent factor Xa inhibitors . These findings suggest that the chemical structure of the compound can be fine-tuned to enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. For instance, the polymorphic forms of a benzamide derivative exhibited different thermal behaviors, which could be indicative of their stability and solubility . The hydrochloride forms of piperazine derivatives have also been prepared, which could suggest the solubility and stability of the compound in its hydrochloride form .
Scientific Research Applications
Synthesis and Pharmacological Properties
4-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is part of a series of benzamide derivatives explored for their pharmacological properties. Notably, derivatives like 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides have shown potential as selective serotonin 4 receptor agonists. These compounds have been synthesized and evaluated for their effects on gastrointestinal motility, demonstrating accelerated gastric emptying and increased defecation frequency. This suggests their potential application as novel prokinetic agents with reduced side effects, particularly for conditions affecting both the upper and lower gastrointestinal tract (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Structure-Affinity Relationship in Dopamine Receptor Ligands
Another aspect of research involves the modification of similar benzamide structures to explore their affinity towards dopamine receptors. For instance, PB12 (N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide) has been studied for its structural features leading to dopamine D(3) receptor affinity. By altering the aromatic ring linked to the N-1 piperazine ring and adjusting the intermediate alkyl chain length, researchers have identified compounds with moderate to high D(3) receptor affinity. Such studies contribute to the understanding of structure-affinity relationships and the development of selective ligands for neurological receptors (Leopoldo, Berardi, Colabufo, De Giorgio, Lacivita, Perrone, & Tortorella, 2002).
Antimicrobial Activities
Research into benzamide derivatives also extends into antimicrobial applications. For example, the synthesis of new 1,2,4-triazole derivatives from reactions involving ester ethoxycarbonylhydrazones with primary amines has led to compounds with significant antimicrobial activities. Such studies highlight the potential of benzamide derivatives, including those related to this compound, in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Analytical Derivatization in Liquid Chromatography
In the field of analytical chemistry, derivatives similar to this compound have been utilized for derivatization in liquid chromatography. The development of new sulfonate reagents, which include a fluorophore for sensitive detection and a tertiary amino function for easy removal post-derivatization, demonstrates the compound's utility in enhancing analytical methodologies (Wu, Shyu, Kou, Chen, Wu, & Wu, 1997).
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is the D4 dopamine receptor . The D4 dopamine receptor is a G protein-coupled receptor located in the brain, and it plays a significant role in neuronal signal transduction.
Mode of Action
This compound interacts with its target, the D4 dopamine receptor, by acting as a ligand . As a ligand, it binds to the receptor and induces a conformational change, which triggers a cascade of biochemical reactions inside the cell.
Biochemical Analysis
Biochemical Properties
These reactions can involve free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
It’s suggested that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that the compound can participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
These reactions can lead to changes in the compound’s stability and degradation over time .
Metabolic Pathways
These reactions can potentially affect metabolic flux or metabolite levels .
properties
IUPAC Name |
4-chloro-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S.ClH/c1-28-18-6-8-19(9-7-18)29(26,27)24-14-12-23(13-15-24)11-10-22-20(25)16-2-4-17(21)5-3-16;/h2-9H,10-15H2,1H3,(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNSCSDATHCSIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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